molecular formula C11H15NO2 B8739321 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline

Cat. No. B8739321
M. Wt: 193.24 g/mol
InChI Key: BTLJMQRYKWIPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)aniline

InChI

InChI=1S/C11H15NO2/c1-8-3-4-9(7-10(8)12)11(2)13-5-6-14-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

BTLJMQRYKWIPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(OCCO2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask mounted with Dean-Stark water removing apparatus (Dean-Stark trap) were added toluene (200 ml), 4-methyl-3-nitroacetophenone (9.77 g, 54.53 mmol), ethylene glycol (4.6 ml) and p-toluenesulfonic acid.monohydrate (0.79 g), and the mixture was heated under reflux for 100 min. The reaction mixture was cooled, washed with diluted aqueous sodium hydroxide solution and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give a crude brown oil (13.0 g). Using the crude oil and according to the method of Reference Example 61, step B, the title compound (9.89 g, yield 94%) was obtained as a pale-yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
9.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
0.79 g
Type
reactant
Reaction Step Three
Yield
94%

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